![molecular formula C10H18O4S B12578273 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate CAS No. 467229-23-8](/img/structure/B12578273.png)
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethylsulfanylcarbonyl group attached to an ethyl 2,2-dimethylpropanoate backbone. It has a molecular weight of 234.313 g/mol and is recognized for its stability and reactivity under specific conditions .
Méthodes De Préparation
The synthesis of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several steps:
Synthetic Routes: The compound can be synthesized through the esterification of 2,2-dimethylpropanoic acid with an appropriate alcohol in the presence of an acid catalyst. The ethylsulfanylcarbonyl group is then introduced via a nucleophilic substitution reaction.
Reaction Conditions: Typical reaction conditions include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions are common, where the ethylsulfanylcarbonyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents such as dichloromethane are frequently used. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
Applications De Recherche Scientifique
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient in the treatment of various diseases.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, resulting in diverse physiological responses.
Comparaison Avec Des Composés Similaires
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate and other esters of 2,2-dimethylpropanoic acid share structural similarities.
Uniqueness: The presence of the ethylsulfanylcarbonyl group imparts unique reactivity and stability to the compound, distinguishing it from other esters.
Propriétés
Numéro CAS |
467229-23-8 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-6-15-9(12)14-7(2)13-8(11)10(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
YHJIGVXDIDHNJX-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)OC(C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
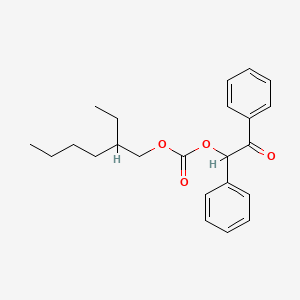
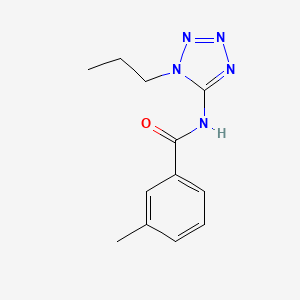
![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)
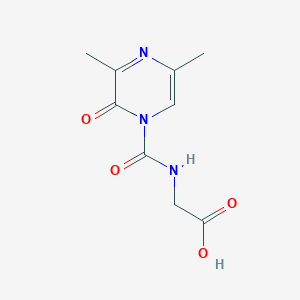

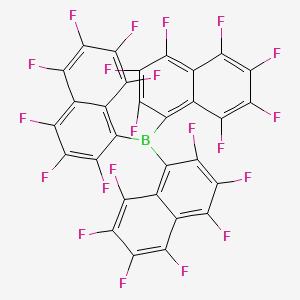
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
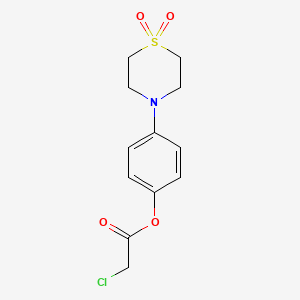
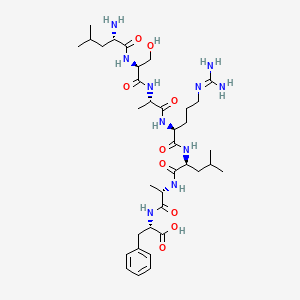
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
